molecular formula C27H31N3O6 B11318233 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(2,5-dimethoxyphenyl)-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(2,5-dimethoxyphenyl)-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide

Cat. No.: B11318233
M. Wt: 493.6 g/mol
InChI Key: LLFFXCUIBZJPDT-UHFFFAOYSA-N
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Description

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(2,5-dimethoxyphenyl)-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide is a complex organic compound that belongs to the class of oxazole carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(2,5-dimethoxyphenyl)-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. The starting materials might include 2,3-dihydro-1,4-benzodioxin, 2,5-dimethoxyphenyl derivatives, piperidine, and oxazole carboxylic acid. The reactions often require specific catalysts, solvents, and controlled conditions such as temperature and pH.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxin and piperidine moieties.

    Reduction: Reduction reactions could target the oxazole ring or the carboxamide group.

    Substitution: Substitution reactions might occur at the aromatic rings or the piperidine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound could be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It might serve as a probe or ligand in biochemical assays.

Medicine

The compound could have potential medicinal applications, such as acting as a drug candidate for the treatment of various diseases. Its pharmacological properties would need to be thoroughly investigated through preclinical and clinical studies.

Industry

In industry, the compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(2,5-dimethoxyphenyl)-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or ion channels. The compound might modulate biological pathways by binding to these targets and altering their activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(2,5-dimethoxyphenyl)ethyl]-1,2-oxazole-3-carboxamide
  • 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(2,5-dimethoxyphenyl)-2-(piperidin-1-yl)ethyl]-1,2-thiazole-3-carboxamide

Uniqueness

The uniqueness of 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(2,5-dimethoxyphenyl)-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide lies in its specific combination of functional groups and structural features. This might confer unique chemical reactivity, biological activity, or physical properties compared to similar compounds.

Properties

Molecular Formula

C27H31N3O6

Molecular Weight

493.6 g/mol

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(2,5-dimethoxyphenyl)-2-piperidin-1-ylethyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C27H31N3O6/c1-32-19-7-9-23(33-2)20(15-19)22(30-10-4-3-5-11-30)17-28-27(31)21-16-25(36-29-21)18-6-8-24-26(14-18)35-13-12-34-24/h6-9,14-16,22H,3-5,10-13,17H2,1-2H3,(H,28,31)

InChI Key

LLFFXCUIBZJPDT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(CNC(=O)C2=NOC(=C2)C3=CC4=C(C=C3)OCCO4)N5CCCCC5

Origin of Product

United States

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